2-(5-Pyrimidinyl)aniline
Description
2-(5-Pyrimidinyl)aniline is an aromatic amine featuring an aniline group directly attached to the 5-position of a pyrimidine ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Pyrimidine derivatives are widely studied due to their biological relevance, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
2-pyrimidin-5-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-4-2-1-3-9(10)8-5-12-7-13-6-8/h1-7H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINBAORPLURBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602486 | |
| Record name | 2-(Pyrimidin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-92-7 | |
| Record name | 2-(5-Pyrimidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893735-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrimidin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyrimidinyl)aniline typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution Reaction: The introduction of the aniline group at the 2-position of the pyrimidine ring can be achieved through nucleophilic aromatic substitution reactions. This often involves the use of aniline and a suitable pyrimidine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(5-Pyrimidinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, quinones, and reduced amines.
Scientific Research Applications
2-(5-Pyrimidinyl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including anticancer and antiviral agents.
Biological Research: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Pyrimidinyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in medicinal chemistry, the compound may inhibit the activity of certain kinases or other enzymes, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(5-Pyrimidinyl)aniline with key analogs, highlighting substituent effects on molecular weight, polarity, and analytical
*HPLC conditions: SQD-FA05 (gradient elution with acetonitrile/water + 0.1% formic acid) .
Key Observations:
- Substituent Effects : Chlorine and trifluoromethyl groups increase molecular weight and hydrophobicity, as seen in the higher HPLC retention times of halogenated analogs (0.75–0.82 min) compared to the unsubstituted parent compound .
- Positional Isomerism : N-(Pyrimidin-2-yl)aniline (pyrimidine attached at N1) differs electronically from this compound, altering reactivity in coupling reactions .
This compound Analogs:
- Halogenated Derivatives: Synthesized via nucleophilic aromatic substitution (NAS). For example, 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline is prepared by reacting chloropyrimidine intermediates with substituted anilines under acidic conditions (e.g., p-toluenesulfonic acid in 2-propanol) .
- Trifluoromethyl Derivatives : Introduced via palladium-catalyzed cross-coupling or direct fluorination, as seen in 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline .
Contrast with Carboxamide Derivatives:
Compounds like 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides () require multistep syntheses involving parallel amidation, diverging from the direct NAS routes used for simpler aniline-pyrimidine hybrids .
Biological Activity
Overview
2-(5-Pyrimidinyl)aniline is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound, characterized by its pyrimidine and aniline components, has been researched for its potential therapeutic applications, including anticancer and antimicrobial activities.
- Molecular Formula : CHN
- Molecular Weight : 171.20 g/mol
- CAS Number : 893735-92-7
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific kinases and other enzymes, leading to therapeutic effects in various biological systems .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, derivatives of this compound exhibited IC values in the nanomolar range, indicating potent anticancer activity .
- Mechanism of Action : The compound's mechanism involves inducing apoptosis and affecting cell cycle progression. Specifically, it has been observed to increase early and late apoptotic rates in MCF-7 cells by substantial margins .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies have reported that certain derivatives possess significant antibacterial activity against strains such as E. coli and S. aureus, often outperforming standard antibiotics like ciprofloxacin .
- Fungal Biofilm Inhibition : The compound has shown promise in inhibiting fungal biofilms, with some derivatives demonstrating IC values comparable to established antifungal agents like fluconazole .
Study 1: Anticancer Efficacy
A study investigated the anticancer properties of a series of pyrimidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models. Notably, one derivative showed an IC value of 0.039 µM against HeLa cells, highlighting its potential as a therapeutic agent .
Study 2: Antimicrobial Activity
Another research effort focused on the antibacterial efficacy of this compound derivatives against several bacterial strains. The findings revealed that these compounds exhibited lower minimum inhibitory concentrations (MICs) compared to conventional antibiotics, suggesting their potential as new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Key Activity | IC Value |
|---|---|---|---|
| This compound | Pyrimidine derivative | Anticancer | 0.039 µM |
| 2-Aminopyrimidine | Similar structure | Moderate anticancer | >1 µM |
| 2-(4-Pyrimidinyl)aniline | Similar structure | Antimicrobial | 50 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
